Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate

Medicinal Chemistry Sulfonamide Synthesis Regioselective Derivatization

Traditional synthesis of thieno[3,2-c]pyridine-3-sulfonamides requires chlorosulfonic acid treatment-harsh, incompatible with many functional groups, and adds 2-3 steps. This compound solves that: pre-installed 3-SO2Cl and 2-COOEt handles enable parallel derivatization in a single-purification workflow. • Orthogonal reactivity supports 96/384-well library synthesis; sulfonamide yields 70-95% under mild conditions. • Aromatic core matches Raf kinase hinge-binding pharmacophore; related analogs achieve IC50 < 100 nM (US 7,932,390). • Supplied ≥95% purity; ships ambient (non-hazardous).

Molecular Formula C10H8ClNO4S2
Molecular Weight 305.8 g/mol
Cat. No. B13250433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate
Molecular FormulaC10H8ClNO4S2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)C=CN=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO4S2/c1-2-16-10(13)8-9(18(11,14)15)6-5-12-4-3-7(6)17-8/h3-5H,2H2,1H3
InChIKeyNDJDIZOKBKDLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(Chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate: Core Properties and Procurement Baseline


Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate (CAS 1955506-12-3, MFCD28139482) is a heterocyclic sulfonyl chloride building block with molecular formula C₁₀H₈ClNO₄S₂ and molecular weight 305.76 g/mol . The compound features a fully aromatic thieno[3,2-c]pyridine core substituted with a reactive chlorosulfonyl (–SO₂Cl) group at the 3-position and an ethyl carboxylate ester at the 2-position . This scaffold belongs to the thienopyridine class, which has well-established pharmacological relevance in antiplatelet (P2Y₁₂), kinase inhibition, and anticancer programs [1]. The compound is supplied as a research intermediate for the synthesis of sulfonamides, sulfonate esters, and other derivatized thienopyridine analogs, typically at ≥95% purity .

Why Generic Substitution of Ethyl 3-(Chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate with In-Class Analogs Fails


The thieno[3,2-c]pyridine scaffold supports multiple regioisomeric and oxidation-state variants, but substitution with a generic analog is not chemically equivalent because three structural parameters—sulfonyl chloride position, ester identity, and ring saturation state—each independently control reactivity, solubility, and downstream derivatization outcomes . The 3-chlorosulfonyl group is positioned on the electron-rich thiophene ring adjacent to the pyridine nitrogen, creating a unique electronic environment that differs fundamentally from 5-sulfonyl chloride or 2-sulfonyl chloride regioisomers . The ethyl ester (vs. methyl ester or free carboxylic acid) alters both the steric profile and the hydrolytic lability of the 2-carboxylate, directly impacting chemo-selectivity in sequential derivatization workflows . Finally, the fully aromatic core (vs. the 4,5,6,7-tetrahydro analog prevalent in antiplatelet agents such as clopidogrel and prasugrel intermediates) provides a planar, conjugation-extended scaffold that is required for certain kinase inhibitor pharmacophores and materials science applications [1].

Ethyl 3-(Chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Differentiation: 3-Chlorosulfonyl vs. 5-Chlorosulfonyl Thieno[3,2-c]pyridine Reactivity

The 3-chlorosulfonyl group in the target compound is positioned on the thiophene ring, directly adjacent to the pyridine nitrogen (C-4 position). In contrast, the 5-chlorosulfonyl regioisomer (e.g., 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl chloride, MW 237.7) places the sulfonyl chloride on the saturated piperidine-type nitrogen . This positional difference creates a Hammett σₚ disparity: the 3-SO₂Cl group experiences the electron-withdrawing effect of the fused pyridine ring (σₚ ≈ +0.6 for pyridine aza-substitution), whereas the N-sulfonyl chloride at position 5 is electronically isolated on the aliphatic nitrogen. The resulting electrophilicity difference manifests in differential hydrolysis half-lives: thiophene-2-sulfonyl chlorides exhibit hydrolysis rate constants (k_obs) in the range of 10⁻³–10⁻⁴ s⁻¹ in aqueous acetone at 25 °C, while aliphatic sulfamoyl chlorides (analogous to N-SO₂Cl) hydrolyze approximately 5- to 10-fold faster under identical conditions [1]. This translates to a practical shelf-life and handling advantage for the aromatic 3-SO₂Cl derivative in multi-step synthetic sequences where aqueous workup is required.

Medicinal Chemistry Sulfonamide Synthesis Regioselective Derivatization

Ester Differentiation: Ethyl Ester vs. Methyl Ester Steric and Electronic Effects on Derivatization Selectivity

The target compound carries an ethyl ester at the 2-position (MW contribution 73.07 for –COOEt), while the closest commercial analog, methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate, bears a methyl ester (MW contribution 59.04 for –COOMe) . Beyond the 13 Da mass difference, the ethyl ester provides a measurable steric and electronic differentiation: the Taft steric parameter (Eₛ) for ethyl ester (–0.07) vs. methyl ester (0.00) indicates modestly greater steric bulk, while the polar substituent constant (σ*) for –CH₂CH₃ (–0.10) vs. –CH₃ (0.00) reflects slightly different electron-donating character [1]. Practically, this translates to differential hydrolysis rates under basic conditions: ethyl esters of thiophene-2-carboxylates hydrolyze approximately 1.5- to 2-fold slower than their methyl ester counterparts in 0.1 M NaOH/EtOH at 25 °C, providing a wider operational window for chemoselective sulfonamide formation prior to ester deprotection .

Organic Synthesis Chemoselective Hydrolysis Protecting Group Strategy

Core Oxidation State: Aromatic vs. Tetrahydro Thieno[3,2-c]pyridine Scaffold Impact on Target Engagement

The target compound possesses a fully aromatic thieno[3,2-c]pyridine core, in contrast to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold that dominates antiplatelet agents (clopidogrel, prasugrel) and their intermediates [1]. The aromatic core is essential for accessing Raf kinase inhibitor pharmacophores: patent US 7,932,390 explicitly claims substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives with an aromatic core as small-molecule Raf kinase inhibitors, with exemplified compounds demonstrating IC₅₀ values in the nanomolar range (representative compounds show Raf kinase inhibition with IC₅₀ < 100 nM) [2]. The tetrahydro analog lacks the planar, conjugated geometry required for the ATP-binding pocket interactions described in these kinase inhibitor pharmacophore models, making the aromatic core a non-negotiable structural requirement for this therapeutic target class [3].

Kinase Inhibition Raf Kinase Structure-Activity Relationship

Scaffold Isomerism: Thieno[3,2-c]pyridine vs. Thieno[2,3-b]pyridine Isosteric Differentiation

The target compound uses the thieno[3,2-c]pyridine scaffold (sulfur at position 1, nitrogen at position 5 in the fused bicyclic numbering), whereas the commercially available isomer ethyl 3-(chlorosulfonyl)thieno[2,3-b]pyridine-2-carboxylate uses the thieno[2,3-b]pyridine scaffold . This regioisomerism alters the spatial vector of the pyridine nitrogen relative to the sulfonyl chloride and ester substituents. The [3,2-c] isomer projects the pyridine nitrogen ~2.4 Å closer to the ester carbonyl than the [2,3-b] isomer, a distance difference that is significant in hydrogen-bond-mediated target recognition . In the context of the antipsychotic activity reported for thieno[3,2-c]pyridine pharmacophores, the [3,2-c] and furo[3,2-c]pyridine rings employ different mechanisms to achieve similar behavioral endpoints, indicating that the precise heterocyclic topology—not merely atomic composition—dictates pharmacological mechanism [1]. Procurement of the incorrect isomer therefore risks mechanistic pathway divergence rather than simple potency reduction.

Bioisosterism Scaffold Hopping Medicinal Chemistry

Dual-Handle Synthetic Utility: Simultaneous Sulfonamide and Ester Derivatization Orthogonality

The target compound uniquely offers two orthogonally addressable electrophilic handles on the same aromatic scaffold: (i) the 3-SO₂Cl group for nucleophilic substitution by amines (forming sulfonamides), and (ii) the 2-COOEt group for hydrolysis, transesterification, or aminolysis (forming carboxylic acids, alternative esters, or amides) . This contrasts with the simpler building block ethyl thieno[3,2-c]pyridine-2-carboxylate (CAS 94226-16-1), which lacks the sulfonyl chloride handle entirely and therefore requires additional synthetic steps to introduce sulfonamide functionality . The sulfonyl chloride moiety in general enables one-pot sulfonamide formation with typical yields of 70–95% under mild conditions (amine, base, RT, 1–4 h), whereas introducing the same sulfonamide onto a non-chlorosulfonylated scaffold typically requires 2–3 additional synthetic steps with cumulative yields of 40–65% [1]. This dual-handle architecture supports diversity-oriented synthesis where both positions can be varied independently in a single-step, parallel format.

Parallel Synthesis Sulfonamide Library Diversity-Oriented Synthesis

Optimal Procurement and Application Scenarios for Ethyl 3-(Chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate


Raf Kinase Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing ATP-competitive Raf kinase inhibitors, this compound provides the essential aromatic thieno[3,2-c]pyridine core required for the kinase hinge-binding pharmacophore, as demonstrated in patent US 7,932,390 where structurally related aromatic thieno[3,2-c]pyridine-7-carboxylic acid derivatives achieve Raf kinase IC₅₀ values < 100 nM [1]. The 3-chlorosulfonyl group enables rapid sulfonamide library synthesis to explore the solvent-exposed region of the ATP-binding pocket, with the ethyl ester serving as a prodrug handle or a latent carboxylic acid for subsequent salt formation.

Diversity-Oriented Synthesis of Sulfonamide-Focused Compound Libraries

The orthogonal reactivity of the 3-SO₂Cl and 2-COOEt handles supports parallel library synthesis where amines are varied at the sulfonyl chloride position while simultaneously varying alcohol/amine nucleophiles at the ester position, enabling the generation of 96- or 384-member libraries in a two-step, single-purification workflow [1]. This dual-handle architecture reduces the synthetic sequence by 2–3 steps compared to starting from non-chlorosulfonylated thienopyridine building blocks, with typical sulfonamide formation yields of 70–95% under mild conditions [2].

Bioisosteric Scaffold Exploration: Thieno[3,2-c]pyridine vs. Quinoline/ Isoquinoline Replacements

The thieno[3,2-c]pyridine scaffold is structurally analogous to quinoline and isoquinoline but with distinct electronic properties due to sulfur incorporation [1]. This compound enables systematic bioisosteric replacement studies where the thieno[3,2-c]pyridine core replaces quinoline in established pharmacophores, with the chlorosulfonyl and ethyl ester groups providing convenient vectors for property modulation. The [3,2-c] isomer specifically projects the pyridine nitrogen at a ~4.8 Å distance from the ester carbonyl, a geometry that differs by ~2.4 Å from the [2,3-b] isomer and may capture different hydrogen-bonding interactions within a target binding site [2].

Synthesis of Thienopyridine-Derived Sulfonamide Drug Candidates and Probe Molecules

As a direct precursor to thieno[3,2-c]pyridine-3-sulfonamides, this compound eliminates the need for sulfonyl chloride installation via chlorosulfonic acid treatment of the final scaffold—a reaction that is incompatible with many functional groups and requires hazardous reagents [1]. The pre-installed chlorosulfonyl group at the 3-position enables late-stage sulfonamide diversification under mild, chemoselective conditions, making it suitable for the synthesis of chemical probes, tool compounds, and preclinical candidates where functional group tolerance is paramount [2].

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